1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Stearoyl-2-myristoyl-sn-glycero-3-PC, also known as 1-octadecanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine, is a synthetic phosphatidylcholine. It is an asymmetric phospholipid with two fatty acid chains of unequal length attached to the glycerol backbone. This compound is abundant in biological membranes and plays a crucial role in the formation of lipid bilayers .
Scientific Research Applications
1-Stearoyl-2-myristoyl-sn-glycero-3-PC has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: The compound is utilized in the preparation of liposomes for drug delivery and gene therapy.
Medicine: It is investigated for its potential role in treating inflammatory diseases and atherosclerosis.
Industry: The compound is used in the formulation of cosmetics and personal care products
Mechanism of Action
1-Stearoyl-2-myristoyl-sn-glycero-3-PC exerts its effects by integrating into biological membranes and influencing their properties. It can modulate membrane fluidity and permeability, which in turn affects various cellular processes. The compound interacts with membrane proteins and lipids, altering their function and activity .
Similar Compounds:
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine
- 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine
Comparison: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC is unique due to its asymmetric structure, which allows it to interdigitate with symmetric phospholipids in bilayer membranes. This property helps minimize hydrophobic mismatch and enhances membrane stability. In contrast, similar compounds with symmetric structures may not exhibit the same level of membrane integration and stability .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is a major component of biological membranes where it can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .
Cellular Effects
It is known that it is abundant in biological membranes .
Molecular Mechanism
The molecular mechanism of this compound is complex. It is known to interact with other biomolecules in the cell membrane due to its amphipathic nature .
Temporal Effects in Laboratory Settings
It is known that it can self-assemble in water to form lipid bilayers .
Metabolic Pathways
This compound is involved in the metabolism of lipids. It is a component of the phosphatidylcholine metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve its integration into biological membranes .
Subcellular Localization
The subcellular localization of this compound is primarily in the cell membrane due to its role as a major component of phospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC can be synthesized through the esterification of glycerol with stearic acid and myristic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through column chromatography .
Industrial Production Methods: In industrial settings, the production of 1-Stearoyl-2-myristoyl-sn-glycero-3-PC involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: It can be hydrolyzed by phospholipase enzymes to produce lysophosphatidylcholine and free fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase A2 under physiological conditions.
Major Products:
Oxidation: Hydroperoxides and other oxidized derivatives.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
properties
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWGYEJOZNRLQE-KXQOOQHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174704 | |
Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(18:0/14:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20664-02-2 | |
Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of liposomal size in the context of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine?
A: The study [] highlights that the size of liposomes formed by this compound significantly influences its thermal behavior, specifically the endothermic transition profiles observed through differential scanning calorimetry. Researchers found that contrary to previous assumptions, even coarse dispersions of this lipid yielded liposomes smaller than those typically observed with other synthetic phosphatidylcholines. This smaller size directly contributes to reduced cooperativity during phase transitions.
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